The synthesis of {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate typically involves several key steps:
The molecular structure of {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate can be analyzed using various techniques:
The compound can participate in various chemical reactions due to its functional groups:
The mechanism of action for {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate is likely related to its interactions at the molecular level with biological targets:
Research into similar compounds suggests that modifications in substituents can significantly alter binding affinities and selectivity towards biological targets.
The physical and chemical properties of {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate include:
The applications of {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine trifluoroacetate are diverse:
This compound belongs to the bis-heterocyclic structural class, featuring two nitrogen-containing rings connected via a direct bond between the 3-position of the 1,2,4-oxadiazole and the 4-position of the pyridine ring. The 1,2,4-oxadiazole moiety is a planar, aromatic heterocycle exhibiting moderate resonance energy (approximately 167.4 kJ/mol) that contributes to molecular stability [10]. The ethylamine substituent at the 5-position of the oxadiazole ring introduces a flexible aliphatic chain terminated by a primary amine functionality, enhancing potential for hydrogen bonding interactions. The trifluoroacetate counterion significantly influences physicochemical properties, including solubility and crystallinity [6].
Table 1: Structural Features of {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine Trifluoroacetate
Component | Structural Role | Chemical Properties |
---|---|---|
1,2,4-Oxadiazole-5-yl | Central heterocyclic scaffold | Aromatic, moderate resonance energy, planar geometry |
4-Pyridinyl | Aromatic substituent at oxadiazole 3-position | Basic nitrogen, hydrogen bond acceptor, π-stacking capability |
Ethylamine | Substituent at oxadiazole 5-position | Flexible chain, primary amine (hydrogen bond donor/acceptor) |
Trifluoroacetate | Counterion | Enhances solubility, influences crystallinity |
Regioisomerism significantly impacts the properties of this compound class. The 4-pyridinyl isomer (present in this compound) differs electronically and sterically from its 2-pyridinyl and 3-pyridinyl counterparts. For example, the 4-pyridinyl configuration positions the nitrogen atom para to the attachment point, creating a symmetric electronic distribution that contrasts with the ortho and meta configurations found in related compounds such as {1-[3-(2-pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine (CAS 1262774-59-3) [6] and (2-(3-(3-pyridinyl)-1,2,4-oxadiazol-5-yl)ethyl)amine trifluoroacetate (CID 46737065) [4]. These regioisomeric differences influence molecular polarity, hydrogen bonding capacity, and spatial orientation in biological environments.
The 1,2,4-oxadiazole heterocycle serves as a versatile bioisostere for carboxylic esters and amides, offering improved metabolic stability while maintaining similar electronic distribution and hydrogen bonding capabilities [10]. This scaffold has demonstrated broad therapeutic relevance, particularly as enzyme inhibitors targeting viral proteases and cancer-related enzymes. Dengue and West Nile virus protease inhibitors incorporating 1,2,4-oxadiazole motifs have shown inhibitory activities in the low micromolar range (IC₅₀ 3.75-4.22 μM) through competitive binding mechanisms [9]. The inherent stability of the oxadiazole ring under physiological conditions contributes to its pharmaceutical utility, as it resists hydrolytic cleavage better than traditional ester functionalities.
Concurrently, the pyridinyl moiety functions as a privileged pharmacophore in medicinal chemistry. The 4-pyridinyl variant specifically offers a symmetric hydrogen bond acceptor site capable of forming directional interactions with biological targets. When integrated into hybrid structures like {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine, these heterocycles create multifunctional ligands with enhanced target engagement potential. The structural synergy between oxadiazole and pyridine rings is evidenced in FDA-approved drugs and clinical candidates, such as the anticancer agent Zibotentan, which contains a similar bis-heterocyclic architecture [10]. This hybrid approach capitalizes on the oxadiazole's role as a rigid linker and the pyridine's capacity for specific molecular recognition, enabling precise orientation of functional groups within enzyme active sites or receptor pockets.
The strategic incorporation of the ethylamine side chain at the oxadiazole 5-position serves multiple structure-based design objectives. First, it introduces a flexible spacer that projects the primary amine functionality away from the planar heterocyclic core, enabling interactions with deeper regions of biological targets. Second, the primary amine significantly enhances aqueous solubility compared to unsubstituted or aryl-substituted oxadiazoles, addressing a common limitation of purely aromatic heterocyclic systems. Third, this group provides a versatile synthetic handle for further derivatization via amide formation, reductive amination, or urea synthesis, facilitating rapid generation of analog libraries.
Table 2: Physicochemical Properties of Ethylamine-Functionalized Oxadiazole Derivatives
Property | Value/Range | Biological Significance |
---|---|---|
LogP | -0.75 [7] | Enhanced hydrophilicity for improved solubility |
Hydrogen Bond Donors | 1 (amine group) | Target engagement capability |
Hydrogen Bond Acceptors | 5 [7] | Multivalent binding potential |
Topological Polar Surface Area | ~77.8 Ų [7] | Favorable membrane permeability |
Rotatable Bonds | 3 [7] | Conformational flexibility for target complementarity |
The ethylamine modification produces measurable effects on key physicochemical parameters critical to drug-likeness. These derivatives typically exhibit reduced lipophilicity (LogP ≈ -0.75) compared to non-polar analogs, translating to improved aqueous solubility necessary for biological testing [7]. Molecular weight remains moderate (190 g/mol for the free base), supporting potential for favorable pharmacokinetics. The primary amine contributes to a balanced polar surface area (approximately 77.8 Ų) that facilitates membrane permeability while maintaining solubility, aligning with established guidelines for central nervous system penetration and oral bioavailability. These calculated properties suggest that ethylamine-functionalized oxadiazoles occupy a favorable chemical space for lead optimization campaigns targeting intracellular enzymes and receptors.
Current research initiatives focus on three primary objectives: establishing robust synthetic methodologies, screening against diverse biological targets, and developing structure-activity relationship (SAR) profiles. Synthetic chemistry efforts concentrate on optimizing routes to {1-[3-(4-Pyridinyl)-1,2,4-oxadiazol-5-yl]ethyl}amine and analogs via efficient cyclization strategies documented for related structures [9] [10]. Biological screening prioritizes enzyme systems where similar bis-heterocyclic compounds have demonstrated activity, particularly viral proteases (Dengue and West Nile virus NS2B/NS3 proteases) and cancer-related targets (thymidylate synthase, HDACs) [9] [10].
The compound's inclusion in specialized screening libraries (e.g., ChemBridge collections distributed through Sigma-Aldrich) underscores its role as a structural probe for identifying novel bioactive chemotypes [2] [3]. Research objectives specifically include:
These initiatives aim to transform this compound from a screening hit into a validated lead structure with defined mechanisms of action. The generation of comprehensive SAR data represents a particularly crucial objective, as systematic variation of the pyridinyl regioisomerism and amine functionality has demonstrated significant biological consequences in closely related analogs [4] [6] . Current availability challenges for specific isomers [5] further underscore the importance of developing reliable synthetic access to support ongoing drug discovery efforts.
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: